molecular formula C13H10F3N3O2S B1421796 2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid CAS No. 1065075-64-0

2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid

Cat. No. B1421796
M. Wt: 329.3 g/mol
InChI Key: OPYHQOTZSQNMFL-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid, also known as MTPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Functionalization

  • Synthesis of Pyrimidine Derivatives

    A study by Song (2007) describes the synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives, highlighting the medicinal and biological activities of such compounds. These derivatives, including thienopyrimidine analogs, show potential as inhibitors of VEGF receptor-2 kinase, which is crucial in tumor-related angiogenesis (Yang-Heon Song, 2007).

  • Metal-Bearing and Functionalization

    Research by Schlosser et al. (2006) explores the generation and functionalization of 5-pyrimidyllithium species, particularly those with electron-withdrawing substituents like trifluoromethyl. This study highlights the synthesis of carboxylic acids from various pyrimidines, offering insights into chemical processes relevant to the synthesis of compounds like 2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid (M. Schlosser, O. Lefebvre, & L. Ondi, 2006).

Antimicrobial and Antifungal Activities

  • Antiviral and Antimycotic Activities

    The study by Sansebastiano et al. (1993) investigates the synthesis of various 5-pyrimidinecarboxylates and their antiviral and antimycotic properties. This research is relevant in understanding the potential biological activities of pyrimidine derivatives, including those similar to 2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid (L. Sansebastiano, L. Mosti, et al., 1993).

  • Antioxidant Activity

    Kotaiah et al. (2012) synthesized thieno[2,3-d]pyrimidine derivatives and evaluated their antioxidant activities. The study found that specific electron-donating and withdrawing groups on the thienopyrimidine ring can significantly influence the activity, providing insight into the potential antioxidant properties of related compounds (Y Kotaiah, N Harikrishna, et al., 2012).

properties

IUPAC Name

2-methylsulfanyl-4-[4-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2S/c1-22-12-17-6-9(11(20)21)10(19-12)18-8-4-2-7(3-5-8)13(14,15)16/h2-6H,1H3,(H,20,21)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYHQOTZSQNMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136336
Record name 2-(Methylthio)-4-[[4-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid

CAS RN

1065075-64-0
Record name 2-(Methylthio)-4-[[4-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065075-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)-4-[[4-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid
Reactant of Route 2
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2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid
Reactant of Route 3
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2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid
Reactant of Route 4
2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid
Reactant of Route 6
2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid

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